molecular formula C12H14N2O5 B326138 methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate

Cat. No.: B326138
M. Wt: 266.25 g/mol
InChI Key: UOOPVBNHUUAZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O6. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a butanoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate typically involves the reaction of 2-methyl-5-nitroaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo reduction and substitution reactions allows it to form various derivatives with different biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-(2-methyl-5-nitroanilino)-4-oxobutanoate

InChI

InChI=1S/C12H14N2O5/c1-8-3-4-9(14(17)18)7-10(8)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15)

InChI Key

UOOPVBNHUUAZSR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC

Origin of Product

United States

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